molecular formula C9H6FNO2 B6204290 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 1073262-83-5

7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6204290
CAS No.: 1073262-83-5
M. Wt: 179.1
InChI Key:
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Description

7-Fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of a fluorine atom and a methyl group, is of particular interest in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of N-(2-fluorophenyl)-2-isocyanatoacetamide with concentrated sulfuric acid. The reaction is carried out at a controlled temperature, not exceeding 65°C during the addition of the reactants. After the addition, the mixture is heated to 80°C and stirred for about 40 minutes. The reaction mixture is then quenched in ice, followed by filtration and recrystallization from ethyl acetate/petroleum ether to obtain the product as a yellow solid with a high yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

7-Fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione has diverse applications in scientific research:

Comparison with Similar Compounds

  • 6-Fluoro-2,3-dihydro-1H-indole-2,3-dione
  • 6-Methyl-2,3-dihydro-1H-indole-2,3-dione
  • 7-Fluoro-2,3-dihydro-1H-indole-2,3-dione

Comparison: 7-Fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methyl group can affect its binding affinity to biological targets .

Properties

CAS No.

1073262-83-5

Molecular Formula

C9H6FNO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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